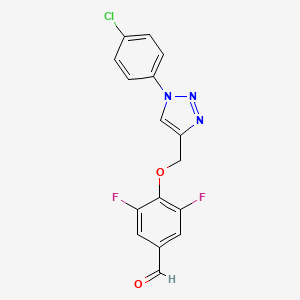
AKOS030635726
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
科学研究应用
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the triazole derivative.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy reagent.
Introduction of Difluorobenzaldehyde:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反应分析
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
作用机制
The mechanism of action of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]benzaldehyde: Similar structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-dichlorobenzaldehyde: Contains dichloro groups instead of difluoro, affecting its reactivity and applications.
Uniqueness
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is unique due to the presence of both the triazole ring and the difluorobenzaldehyde moiety, which confer distinct chemical and biological properties. The difluoro groups enhance its stability and reactivity, making it a valuable compound for various applications.
生物活性
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a compound of interest due to its unique structural features and potential biological applications. This compound incorporates a triazole moiety, which has been recognized for its diverse pharmacological properties. The biological activity of this compound is primarily explored in the context of its interaction with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable triazole precursor. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. The compound can be purified through crystallization techniques to obtain high-purity samples for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to demonstrate efficacy against various bacterial strains and fungi. The specific activity of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde against microbial pathogens needs further investigation but is anticipated based on the structural similarities with known active triazole derivatives.
Anticancer Activity
Triazole-based compounds have been explored for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary in vitro studies may suggest that 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde could inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression.
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, triazole derivatives have shown potential as inhibitors of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. This inhibition could extend to herbicidal applications, making 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde a candidate for agricultural use against unwanted plant species.
Case Studies and Research Findings
属性
IUPAC Name |
4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNOIWKKBRKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














